molecular formula C7H16O2S B8344967 Tert-butyl isopropyl sulfone

Tert-butyl isopropyl sulfone

Cat. No.: B8344967
M. Wt: 164.27 g/mol
InChI Key: PFKHEICSXHQSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl isopropyl sulfone is a useful research compound. Its molecular formula is C7H16O2S and its molecular weight is 164.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Tert-butyl isopropyl sulfone serves as a valuable reagent in organic synthesis. Its ability to participate in various reactions makes it a key component in the development of complex molecules.

Reactivity and Mechanisms:

  • Methylenation Reactions: this compound has been successfully employed in methylenation reactions, which involve the introduction of a methylene group into carbonyl compounds. This reaction is facilitated by the sulfone's ability to stabilize carbanions, leading to high yields of desired products .
  • Sulfone-Based Reagents: The compound can be used to synthesize other sulfones and sulfinamides, which are critical intermediates in the production of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for its potential therapeutic properties.

Case Study: Antitumor Activity

  • A study investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. Results indicated that modifications to the sulfone structure enhanced its antitumor activity, demonstrating a dose-dependent response against breast cancer cells .

Case Study: Antifungal Properties

  • Research on related sulfones revealed their efficacy against fungal strains such as Candida albicans. The modifications in the sulfur moiety significantly improved antifungal potency, suggesting potential applications in antifungal drug development .

Electrochemical Applications

This compound exhibits favorable properties for use in electrochemical devices.

Electrolyte for Energy Storage:

  • The compound is suitable as an electrolyte in lithium batteries and fuel cells due to its high purity, low melting point, and excellent thermal stability. These properties enhance the efficiency and safety of energy storage systems .

Industrial Applications

Beyond its chemical and pharmaceutical uses, this compound finds applications in various industrial processes.

Solvent Properties:

  • The compound can act as a solvent for BTX extraction (benzene, toluene, xylene) and as an acid gas remover. Its effectiveness in these roles stems from its ability to dissolve a wide range of organic compounds while maintaining stability under different conditions .

Summary Table of Applications

Application AreaSpecific UsesReferences
Chemical SynthesisMethylenation reactions, synthesis of sulfones
PharmaceuticalsAntitumor activity, antifungal properties
Electrochemical DevicesElectrolyte for lithium batteries and fuel cells
Industrial ProcessesSolvent for BTX extraction, acid gas removal

Properties

Molecular Formula

C7H16O2S

Molecular Weight

164.27 g/mol

IUPAC Name

2-methyl-2-propan-2-ylsulfonylpropane

InChI

InChI=1S/C7H16O2S/c1-6(2)10(8,9)7(3,4)5/h6H,1-5H3

InChI Key

PFKHEICSXHQSQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl thiol XXIIa(i) (1.50 mL, 13.2 mmol) in DMSO (8 mL) was added NaOMe (802 mg, 14.7 mmol) and isopropylbromide (0.62 mL, 6.54 mmol) at rt. The resulting cloudy solution was heated to 90° C. and stirred for 5 hrs at the same temperature. The reaction was quenched with water, extracted by ether, dried over MgSO4. The organic phase was concentrated to afford the crude sulfide. This sulfide was directly used for the next step. To a solution of the above crude sulfide in MeOH (30 mL) was added a solution of oxone (6.8 g, 11.0 mmol) in water (30 mL) at 0° C. The resulting cloudy solution was warmed to rt, then stirred for 5 hrs. The reaction mixture was concentrated using rotary evaporator, diluted with water, extracted with EtOAc. The organic layer was separated, dried over MgSO4, concentrated to afford the crude sulfone which was purified by flash chromatography (EtOAc:Hex=1:3 to 1:2) to give 594 mg (56% for 2 steps) of tert-butyl isopropyl sulfone XXIc(i)). Rf 0.36 (1:2-EtOAc:Hex); 1H NMR (400 MHz, CDCl3) δ 3.40 (m, 1H), 1.44 (s, 9H), 1.42 (d, J=6.8 Hz, 6H).
Quantity
0 (± 1) mol
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NaOMe
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802 mg
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reactant
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0.62 mL
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reactant
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8 mL
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solvent
Reaction Step One
[Compound]
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sulfide
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reactant
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sulfide
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0 (± 1) mol
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6.8 g
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reactant
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30 mL
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solvent
Reaction Step Three

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